molecular formula C13H18O B14017909 5-(4-Methylphenyl)hexan-2-one CAS No. 7511-95-7

5-(4-Methylphenyl)hexan-2-one

Cat. No.: B14017909
CAS No.: 7511-95-7
M. Wt: 190.28 g/mol
InChI Key: ZIDUJCHAYXSXNA-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)hexan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone with a phenyl group substituted at the fifth carbon of a hexane chain and a methyl group at the fourth position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(4-Methylphenyl)hexan-2-one involves the Friedel-Crafts acylation reaction. This reaction typically uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting hexanoic acid with thionyl chloride.

    Friedel-Crafts Acylation: The acyl chloride is then reacted with 4-methylbenzene in the presence of aluminum chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(4-Methylphenyl)hexan-2-one has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)hexan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylacetophenone: Similar structure but with a shorter carbon chain.

    4-Methylbenzophenone: Contains a phenyl group instead of a hexane chain.

    4-Methylphenylacetone: Similar structure but with a different position of the ketone group.

Uniqueness

5-(4-Methylphenyl)hexan-2-one is unique due to its specific substitution pattern and the length of its carbon chain, which can influence its reactivity and applications in various fields.

Properties

CAS No.

7511-95-7

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

5-(4-methylphenyl)hexan-2-one

InChI

InChI=1S/C13H18O/c1-10-4-8-13(9-5-10)11(2)6-7-12(3)14/h4-5,8-9,11H,6-7H2,1-3H3

InChI Key

ZIDUJCHAYXSXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC(=O)C

Origin of Product

United States

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